Xantalgosil C

Description

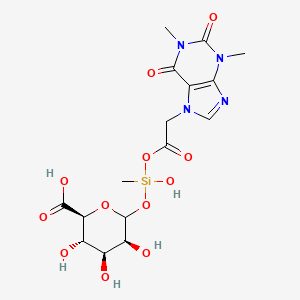

Structure

2D Structure

3D Structure

Properties

CAS No. |

162030-43-5 |

|---|---|

Molecular Formula |

C15H19NO4 |

Synonyms |

Mannopyranuronic acid, 1-O-hydroxymethyl(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyloxysilyl- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Xantalgosil C in Adipocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xantalgosil C, known by its INCI name Acefylline Methylsilanol Mannuronate, is a cosmetic ingredient purported to have lipolytic and slimming effects. This technical guide delineates the core mechanisms of action of this compound in adipocytes, focusing on its constituent components: acefylline and an organic silicon derivative (methylsilanol mannuronate). The primary mechanisms involve the modulation of cyclic adenosine monophosphate (cAMP) signaling pathways to promote lipolysis and the inhibition of lipoprotein lipase (LPL) to reduce lipid uptake. This document provides a comprehensive overview of the signaling cascades, quantitative data from related compounds, and detailed experimental protocols for in-vitro validation.

Introduction to this compound and its Components

This compound is a conjugate of acefylline and methylsilanol mannuronate. Acefylline, a xanthine derivative, is structurally related to caffeine and theophylline and is known for its ability to inhibit phosphodiesterase (PDE) enzymes. Methylsilanol mannuronate is a derivative of organic silicon, which is suggested to have a role in cellular signaling. The combination of these two molecules is designed to leverage their synergistic effects on adipocyte metabolism.

Core Mechanism of Action in Adipocytes

The lipolytic activity of this compound in adipocytes is primarily attributed to a dual mechanism targeting the intracellular levels of cAMP, a critical second messenger in the regulation of lipolysis. A secondary mechanism involves the inhibition of lipoprotein lipase, an enzyme crucial for the uptake of fatty acids from circulating triglycerides.

Modulation of cAMP Signaling

Cyclic AMP plays a pivotal role in stimulating lipolysis in adipocytes. The canonical pathway involves the activation of β-adrenergic receptors by catecholamines, leading to the activation of adenylyl cyclase (AC), which synthesizes cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates Hormone-Sensitive Lipase (HSL) and Perilipin 1, leading to the hydrolysis of triglycerides.

This compound is proposed to increase intracellular cAMP levels through two distinct actions of its components:

-

Potential Adenylyl Cyclase (AC) Stimulation by Organic Silicon: The organic silicon component, methylsilanol mannuronate, is suggested to have a stimulatory effect on adenylyl cyclase. This would directly increase the rate of cAMP synthesis, further contributing to the elevation of intracellular cAMP levels and the promotion of lipolysis. The precise molecular mechanism for this proposed stimulation is an area for further investigation.

Inhibition of Lipoprotein Lipase (LPL)

Lipoprotein lipase is an enzyme located on the surface of endothelial cells lining the capillaries in adipose tissue. LPL hydrolyzes triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL) into free fatty acids, which are then taken up by adipocytes for re-esterification and storage. The acefylline component of this compound has been shown to inhibit LPL activity in a dose-dependent manner. This inhibition reduces the uptake of fatty acids by adipocytes, thereby limiting their storage as triglycerides.

Signaling Pathways

The signaling pathways affected by this compound are central to the regulation of adipocyte lipid metabolism. The following diagrams, generated using the DOT language, illustrate these pathways.

Quantitative Data

Precise quantitative data for the direct effects of acefylline and methylsilanol mannuronate on adipocyte targets are limited in publicly accessible literature. The following tables summarize available data and data from structurally and functionally related compounds to provide a quantitative context for the proposed mechanisms of action.

Table 1: Phosphodiesterase (PDE) Inhibition by Xanthine Derivatives

| Compound | PDE Isoform(s) | IC50 (µM) | Cell Type/Source | Reference |

| Acefylline | cAMP PDEs | Data not available | Adipocytes | - |

| Theophylline | Non-selective | ~100-1000 | Various | [1][2] |

| Caffeine | Non-selective | ~50-500 | Various | [3] |

Note: IC50 values for theophylline and caffeine are broad due to their non-selective nature and variations in experimental conditions. These values are provided as an estimate of the potential inhibitory potency of acefylline.

Table 2: Lipolytic Activity of this compound and Related Compounds

| Compound | Concentration | Effect on Glycerol Release | Cell Type | Reference |

| This compound | Not specified | Higher than Theophylline | Adipocytes (in-vitro) | EXSYMOL Technical Data |

| Theophylline | 0.5 mM | Increased lipolysis | Human Adipocytes | [4] |

| Caffeine | 1 mM | Increased lipolysis | Rat Adipocytes | [5] |

Table 3: Lipoprotein Lipase (LPL) Inhibition

| Compound | Concentration | % Inhibition | Source of LPL | Reference |

| Acefylline | Dose-dependent | Inhibition observed | Not specified | EXSYMOL Technical Data |

| Orlistat (control) | 1 µM | ~50-70% | Porcine Pancreatic Lipase | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the mechanism of action of this compound in adipocytes.

In-Vitro Lipolysis Assay (Glycerol Release)

This protocol describes the measurement of glycerol released from cultured adipocytes as an indicator of lipolysis.

References

- 1. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caffeine inhibits adipogenesis through modulation of mitotic clonal expansion and the AKT/GSK3 pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPL Activity Assay Protocol [sigmaaldrich.com]

- 5. MTT-Based Normalization of Glycerol Release for Accurate Quantification of Lipolysis in Primary Rat Epididymal Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saibou.jp [saibou.jp]

The Pivotal Role of Organic Silicon in the Biological Efficacy of Xantalgosil C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xantalgosil C, chemically known as Acefylline Methylsilanol Mannuronate, is a sophisticated silanol compound engineered for targeted cosmetic and dermatological applications, primarily in the management of cellulite and localized fat deposits. This technical guide delves into the integral role of its organic silicon component in mediating the compound's primary biological activity: lipolysis. Through a comprehensive review of available data, this paper will elucidate the mechanism of action, present quantitative efficacy data, and provide detailed experimental protocols relevant to the study of this compound. The synergistic action of its constituent moieties—acefylline and a bioavailable organic silicon core derived from methylsilanol mannuronate—will be a central focus, highlighting how the silicon component is not merely a carrier but an active participant in the lipolytic process.

Introduction

Cellulite, a common aesthetic concern, is characterized by the herniation of subcutaneous fat within fibrous connective tissue, leading to a dimpled or "orange peel" appearance of the skin. The pathophysiology of cellulite is multifactorial, involving alterations in the dermal-hypodermal interface, microcirculation, and adipocyte metabolism. Therapeutic strategies often target the stimulation of lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids and glycerol.

This compound is a silanol designed specifically for its lipolytic properties[1]. It is a condensation product of a methylsilanol derivative with acefylline and alginic acid[1]. The organic silicon core, derived from methylsilanol mannuronate, is a key structural and functional element. Organic silicon is recognized for its role in restructuring connective tissue and its high bioavailability in the skin[2][3]. Acefylline, a xanthine derivative, is known for its ability to inhibit phosphodiesterase, an enzyme that degrades cyclic adenosine monophosphate (cAMP)[1]. This guide will explore how the integration of organic silicon into the molecular structure of this compound potentiates its lipolytic and skin-regenerating effects.

Mechanism of Action: The Synergistic Role of Organic Silicon

The lipolytic activity of this compound is a result of the combined actions of its acefylline and organic silicon components. The proposed mechanism centers on the modulation of intracellular cyclic AMP (cAMP) levels, a critical second messenger in the lipolytic cascade.

2.1. Acefylline-Mediated Phosphodiesterase Inhibition

Acefylline, like other xanthine derivatives such as caffeine and theophylline, is known to inhibit the enzyme phosphodiesterase (PDE)[1]. PDE is responsible for the hydrolysis of cAMP to 5'-AMP. By inhibiting PDE, acefylline helps to maintain higher intracellular concentrations of cAMP[1].

2.2. Organic Silicon's Role in cAMP Synthesis

Crucially, the biological activity of this compound is not solely attributable to the acefylline component. The organic silicon core is directly implicated in the stimulation of cAMP synthesis. It is hypothesized that the silicon component activates the membrane-bound enzyme adenylate cyclase, which catalyzes the conversion of ATP to cAMP[1]. This stimulatory action on cAMP production is a key differentiator and potentiator of the overall lipolytic effect. The lipolytic activity of this compound has been shown to be directly linked to its silicon content, with a higher silicon concentration leading to an increased liberation of glycerol[1].

The dual-action of inhibiting cAMP degradation (by acefylline) and stimulating cAMP synthesis (by organic silicon) leads to a significant and sustained increase in intracellular cAMP levels.

2.3. Downstream Signaling Cascade

The elevated levels of cAMP activate Protein Kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides. HSL catalyzes the breakdown of triglycerides into free fatty acids and glycerol, which are subsequently released from the adipocyte.

Furthermore, this compound has been shown to inhibit lipoprotein lipase (LPL) in a dose-dependent manner, which would further contribute to reducing lipid accumulation in adipocytes[3].

2.4. Connective Tissue Restructuring and Improved Microcirculation

Beyond its direct lipolytic effects, the organic silicon in this compound contributes to the regeneration of the surrounding connective tissue[1]. This leads to improved microcirculation, which helps to normalize cellular exchanges and improve the overall appearance of the skin[1].

Quantitative Data on Biological Activity

While extensive clinical trial data for this compound as a standalone active is not publicly available, in-vitro studies have demonstrated its significant lipolytic efficacy.

Table 1: In-Vitro Lipolytic Activity of this compound Compared to Reference Molecules [1]

| Treatment | Concentration | Liberated Glycerol (nmole/g of lipid) - Relative Comparison |

| Reference (Control) | - | Baseline |

| This compound® | 60 mg/L Si | ~3.5 |

| Theophylline | 1.8 g/L | ~2.5 |

| ALGISIUM C® | - | ~1.5 |

Note: The numerical values for liberated glycerol are estimated from the graphical data provided in the manufacturer's technical documentation for illustrative comparison. The graph indicates that this compound has a higher lipolytic activity than both theophylline and ALGISIUM C®.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound. These are generalized protocols that would be adapted for the specific investigation of this compound.

4.1. In-Vitro Lipolysis Assay (Glycerol Release)

This protocol is designed to quantify the lipolytic activity of this compound by measuring the amount of glycerol released from cultured adipocytes.

-

Cell Culture:

-

Culture human pre-adipocytes in a suitable growth medium until confluent.

-

Induce differentiation into mature adipocytes using a standard differentiation medium containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.

-

Maintain mature adipocytes in an appropriate maintenance medium. Mature adipocytes are typically ready for experiments after 10-14 days of differentiation, characterized by the accumulation of lipid droplets.

-

-

Lipolysis Assay Procedure:

-

Wash mature adipocytes with a pre-warmed Krebs-Ringer bicarbonate buffer (or similar) supplemented with bovine serum albumin (BSA) to act as a fatty acid acceptor.

-

Prepare treatment solutions of this compound at various concentrations in the assay buffer. Include a negative control (buffer alone) and a positive control (e.g., isoproterenol, a known lipolytic agent).

-

Incubate the adipocytes with the treatment solutions for a defined period (e.g., 2-4 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Quantify the glycerol concentration in the supernatant using a commercial glycerol assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glycerol concentration.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the glycerol release data to the total protein or DNA content of the cells in each well to account for variations in cell number.

-

4.2. Intracellular Cyclic AMP (cAMP) Measurement Assay

This protocol measures the effect of this compound on intracellular cAMP levels in adipocytes.

-

Cell Culture and Differentiation:

-

Follow the same procedure for culturing and differentiating human adipocytes as described in the lipolysis assay protocol.

-

-

cAMP Assay Procedure:

-

Pre-incubate the mature adipocytes with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Prepare treatment solutions of this compound at various concentrations. Include a negative control and a positive control (e.g., forskolin, a direct activator of adenylate cyclase).

-

Incubate the cells with the treatment solutions for a short duration (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.

-

The signal generated is typically inversely proportional to the amount of cAMP in the sample.

-

Calculate the cAMP concentration based on a standard curve.

-

Normalize the results to the total protein content of the cell lysate.

-

Visualizations of Pathways and Workflows

5.1. Signaling Pathway of this compound-Induced Lipolysis

Caption: Signaling pathway of this compound-induced lipolysis in adipocytes.

5.2. Experimental Workflow for In-Vitro Lipolysis Assay

Caption: Experimental workflow for the in-vitro lipolysis (glycerol release) assay.

Conclusion

The biological activity of this compound in promoting lipolysis is fundamentally dependent on the integral role of its organic silicon component. This is not a passive carrier but an active participant that synergizes with the acefylline moiety to significantly enhance intracellular cAMP levels. The organic silicon's proposed mechanism of activating adenylate cyclase, coupled with acefylline's inhibition of phosphodiesterase, creates a powerful and sustained lipolytic stimulus. Furthermore, the inherent properties of organic silicon in promoting connective tissue regeneration and improving microcirculation address other key factors in the complex etiology of cellulite. This multi-pronged approach, driven by the unique properties of its organic silicon core, positions this compound as a highly effective ingredient for targeted body contouring and anti-cellulite treatments. Further quantitative in-vivo studies would be beneficial to fully elucidate its clinical efficacy.

References

The Regulation of cAMP Levels in Adipocytes: A Technical Guide for the Investigation of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a critical second messenger in adipocytes, playing a pivotal role in the regulation of lipolysis and overall energy homeostasis. The modulation of intracellular cAMP concentrations presents a key therapeutic target for metabolic diseases. This technical guide provides an in-depth overview of the core mechanisms governing cAMP levels in fat cells and outlines standardized experimental protocols for the investigation of novel compounds, such as the hypothetical Xantalgosil C. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction to cAMP Signaling in Adipocytes

Adipose tissue is a central player in energy storage and mobilization. The breakdown of stored triacylglycerols (TAG) into free fatty acids (FFAs) and glycerol, a process known as lipolysis, is tightly controlled by hormonal signals. One of the most well-established mechanisms for activating lipolysis is the cAMP-dependent pathway.[1][2] Intracellular cAMP levels are dynamically regulated by the balanced activities of adenylyl cyclase (AC), which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP.[1][2][3]

The activation of G-protein coupled receptors (GPCRs) is a primary upstream event controlling adenylyl cyclase activity.[1][2][4][5][6][7] Stimulatory G-proteins (Gs) activate AC, leading to an increase in cAMP, while inhibitory G-proteins (Gi) have the opposite effect.[1][2][7] Once generated, cAMP exerts its primary effects by activating Protein Kinase A (PKA).[1][8] PKA then phosphorylates and activates key lipolytic enzymes, most notably Hormone-Sensitive Lipase (HSL), which hydrolyzes diacylglycerols.[1][9][10][11] PKA also phosphorylates perilipin 1, a lipid droplet-associated protein, which facilitates the access of lipases to the stored triglycerides.[12]

Key Regulatory Proteins in the cAMP Signaling Cascade

G-Protein Coupled Receptors (GPCRs)

Adipocytes express a wide array of GPCRs that can either stimulate or inhibit lipolysis.[4][5][6][7]

-

β-Adrenergic Receptors (β-ARs): These are the most well-characterized pro-lipolytic receptors in adipocytes.[1][13] Upon binding catecholamines like norepinephrine, β-ARs couple to Gs, leading to adenylyl cyclase activation and increased cAMP production.[1][8]

-

Adenosine A1 Receptors: These receptors couple to Gi, and their activation by adenosine leads to the inhibition of adenylyl cyclase, thereby reducing cAMP levels and suppressing lipolysis.[7]

Adenylyl Cyclase (AC)

This enzyme is responsible for the synthesis of cAMP from ATP. Its activity is primarily regulated by the Gs and Gi alpha subunits of GPCRs.

Phosphodiesterases (PDEs)

PDEs are a superfamily of enzymes that degrade cyclic nucleotides.[3] In adipocytes, the PDE3 and PDE4 families are particularly important for hydrolyzing cAMP.[3][13][14] Insulin, a potent anti-lipolytic hormone, exerts part of its effect by activating PDE3B, which leads to a reduction in cAMP levels.[15] Therefore, inhibition of PDEs is a viable strategy for increasing intracellular cAMP and promoting lipolysis.[3]

Protein Kinase A (PKA)

PKA is the primary effector of cAMP in the lipolytic pathway. It is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate downstream targets.

Hormone-Sensitive Lipase (HSL)

HSL is a key enzyme in the lipolytic cascade, responsible for the hydrolysis of diacylglycerols.[1][9][10][11] The activity of HSL is significantly increased upon phosphorylation by PKA.[1][11]

Hypothetical Action of this compound on cAMP Levels

Given the absence of direct literature on this compound, we can hypothesize its potential mechanisms of action based on the established signaling pathways. This compound could potentially increase cAMP levels in adipocytes through one or more of the following mechanisms:

-

Agonism of a Gs-coupled receptor: this compound could act as an agonist for a receptor like the β-adrenergic receptor, leading to the activation of adenylyl cyclase.

-

Antagonism of a Gi-coupled receptor: By blocking an inhibitory receptor such as the adenosine A1 receptor, this compound could disinhibit adenylyl cyclase activity.

-

Inhibition of phosphodiesterases (PDEs): this compound could act as a PDE inhibitor, preventing the breakdown of cAMP and leading to its accumulation.[3]

The following sections will outline the experimental protocols and data presentation frameworks necessary to investigate these possibilities.

Experimental Protocols

Adipocyte Cell Culture and Differentiation

-

Cell Line: The 3T3-L1 preadipocyte cell line is a widely used and reliable model for studying adipogenesis and lipolysis.

-

Culture Conditions: 3T3-L1 preadipocytes are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Protocol: To induce differentiation into mature adipocytes, post-confluent 3T3-L1 cells are treated with a differentiation cocktail commonly consisting of 3-isobutyl-1-methylxanthine (IBMX, a non-specific PDE inhibitor), dexamethasone (a glucocorticoid), and insulin.[16][17] After 2-3 days, the medium is switched to a maintenance medium containing insulin for another 2-3 days, followed by culture in regular medium. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically used for experiments between days 8 and 12 post-differentiation.[18]

Measurement of Intracellular cAMP Levels

-

Principle: Competitive enzyme-linked immunosorbent assay (ELISA) is a common and robust method for quantifying intracellular cAMP.

-

Procedure:

-

Mature 3T3-L1 adipocytes are seeded in multi-well plates.

-

Cells are pre-incubated with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation, unless the test compound is a suspected PDE inhibitor.

-

Cells are then treated with various concentrations of this compound or control compounds (e.g., isoproterenol as a positive control) for a specified time.

-

The reaction is stopped, and the cells are lysed.

-

The cAMP concentration in the cell lysates is determined using a commercially available cAMP ELISA kit according to the manufacturer's instructions.

-

Data is normalized to the total protein content of the lysate.

-

Assessment of Lipolysis

-

Principle: Lipolysis is typically assessed by measuring the amount of glycerol or free fatty acids (FFAs) released into the culture medium. Glycerol measurement is often preferred as it is not re-esterified by adipocytes.

-

Procedure:

-

Mature 3T3-L1 adipocytes are washed and incubated in a serum-free medium.

-

Cells are treated with various concentrations of this compound or control compounds.

-

After the incubation period, the culture medium is collected.

-

The concentration of glycerol in the medium is measured using a commercial glycerol assay kit.

-

The remaining cells are lysed, and the total protein content is determined for normalization.

-

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison.

Table 1: Effect of this compound on cAMP Levels and Lipolysis in 3T3-L1 Adipocytes

| Treatment Group | Concentration (µM) | Intracellular cAMP (pmol/mg protein) | Glycerol Release (nmol/mg protein) |

| Vehicle Control | - | [Value ± SD] | [Value ± SD] |

| Isoproterenol (Positive Control) | 10 | [Value ± SD] | [Value ± SD] |

| This compound | 0.1 | [Value ± SD] | [Value ± SD] |

| 1 | [Value ± SD] | [Value ± SD] | |

| 10 | [Value ± SD] | [Value ± SD] | |

| 100 | [Value ± SD] | [Value ± SD] |

Visualizations

Signaling Pathways

Caption: Canonical cAMP signaling pathway regulating lipolysis in adipocytes.

Experimental Workflow

Caption: Experimental workflow for assessing the effect of a test compound on cAMP and lipolysis.

Conclusion

The intricate regulation of cAMP signaling in adipocytes offers multiple points of intervention for the development of novel therapeutics for metabolic disorders. A thorough understanding of the underlying molecular mechanisms is paramount for the rational design and evaluation of new chemical entities. The experimental protocols and frameworks provided in this guide offer a standardized approach to investigate the effects of compounds like this compound on cAMP levels and lipolysis in fat cells. By systematically evaluating the impact on key components of this signaling cascade, researchers can elucidate the mechanism of action and determine the therapeutic potential of novel compounds.

References

- 1. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Several agents and pathways regulate lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Profiling of G-Protein Coupled Receptors in Adipose Tissue and Differentiating Adipocytes Offers a Translational Resource for Obesity/Metabolic Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adipocyte G Protein-Coupled Receptors as Potential Targets for Novel Antidiabetic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulatory roles of G-protein coupled receptors in adipose tissue metabolism and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hormone-Sensitive Lipase Modulates Adipose Metabolism Through PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hormone-sensitive lipase expression and activity in relation to lipolysis in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 13. Real-time monitoring of cAMP in brown adipocytes reveals differential compartmentation of β1 and β3-adrenoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cAMP Catalyzing Phosphodiesterases Control Cholinergic Muscular Activity But Their Inhibition Does Not Enhance 5-HT4 Receptor-Mediated Facilitation of Cholinergic Contractions in the Murine Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Serum Levels and Adipose Tissue Gene Expression of Cathelicidin Antimicrobial Peptide (CAMP) in Obesity and During Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Investigating the Phosphodiesterase Inhibition Pathway of Xantalgosil C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Xantalgosil C is a novel small molecule inhibitor of phosphodiesterase (PDE), a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting specific PDE isozymes, this compound leads to an accumulation of these second messengers, thereby modulating various downstream signaling pathways. This technical guide provides an in-depth overview of the phosphodiesterase inhibition pathway of this compound, including its selectivity profile, proposed mechanism of action, and detailed experimental protocols for its characterization.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases are critical regulators of signal transduction pathways mediated by cyclic nucleotides.[3] These enzymes hydrolyze the 3',5'-phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms.[4] The PDE superfamily is diverse, comprising multiple families with distinct substrate specificities and tissue distribution. For instance, PDE4, PDE7, and PDE8 are specific for cAMP, while PDE5, PDE6, and PDE9 show specificity for cGMP.[1] Other families, such as PDE1, PDE2, PDE3, PDE10, and PDE11, can hydrolyze both cyclic nucleotides.[3] The selective inhibition of these enzymes presents a promising therapeutic strategy for a range of disorders, including cardiovascular diseases, inflammatory conditions, and neurological disorders.[3][4][5]

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against a panel of recombinant human phosphodiesterase isozymes was determined using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) values are summarized in Table 1.

Table 1: Inhibitory Activity (IC50) of this compound against various PDE Isozymes

| PDE Isozyme | Substrate | IC50 (nM) |

| PDE1A | cGMP | 12,500 |

| PDE2A | cGMP | 8,750 |

| PDE3A | cAMP | 250 |

| PDE4B | cAMP | 50 |

| PDE4D | cAMP | 15 |

| PDE5A | cGMP | 5,800 |

| PDE7A | cAMP | 9,200 |

| PDE9A | cGMP | > 20,000 |

The data demonstrates that this compound is a potent and selective inhibitor of the PDE4 family, with the highest affinity for the PDE4D isoform.

Signaling Pathway of this compound

This compound exerts its biological effects by preventing the degradation of cAMP, leading to its intracellular accumulation. This increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, ultimately leading to a cellular response.

Caption: The phosphodiesterase inhibition pathway of this compound.

Experimental Protocols

This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound on PDE4D.

Materials:

-

Recombinant human PDE4D

-

FAM-cAMP (fluorescein-labeled cAMP)

-

Anti-cAMP antibody

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

-

This compound (or other test compounds)

-

384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted compound to the wells of a 384-well plate.

-

Add 5 µL of a solution containing recombinant PDE4D to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 10 µL of a solution containing FAM-cAMP and anti-cAMP antibody.

-

Incubate the plate for 60 minutes at room temperature.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the general workflow for characterizing a novel PDE inhibitor like this compound.

Caption: A generalized experimental workflow for PDE inhibitor drug discovery.

Conclusion

This compound is a potent and selective inhibitor of PDE4D, a key enzyme in the cAMP signaling pathway. By preventing the degradation of cAMP, this compound has the potential to modulate a variety of cellular processes, making it a promising candidate for further investigation in inflammatory and other relevant diseases. The experimental protocols and workflows described in this guide provide a framework for the continued characterization and development of this compound and other novel phosphodiesterase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silanols, particularly organic silicon compounds like monomethylsilanetriol (MMST), are widely marketed in cosmetic and nutraceutical products for their purported benefits to skin, hair, and connective tissues. While their role in promoting collagen and extracellular matrix synthesis is explored, their direct effects on adipocyte lipolysis remain a significant area of scientific inquiry with a notable lack of primary research. This technical guide synthesizes the available, albeit indirect, scientific literature concerning the potential lipolytic effects of silanols. It will first detail the established biological activities of silanols and subsequently provide a comprehensive overview of the canonical lipolytic pathways. Crucially, this paper highlights the current absence of direct evidence and quantitative data from in vitro or in vivo studies specifically investigating the impact of silanols on triglyceride breakdown in adipocytes. The experimental protocols and signaling pathways described herein are based on general lipolysis research and are presented to provide a framework for future investigation into the potential, yet unproven, lipolytic activity of silanols.

Introduction to Silanols and Their Known Biological Activities

Silanols are compounds containing at least one hydroxyl group directly bonded to a silicon atom. Organic silanols, such as monomethylsilanetriol (MMST), are often touted for their high bioavailability and are key ingredients in numerous dermatological and health supplements.

Existing research on silanols primarily focuses on their role in skin and connective tissue health. An in vitro study on a commercial product containing monomethylsilanetriol mannuronate (RRS® Silisorg) demonstrated its capacity to stimulate the gene expression of key extracellular matrix components in human skin fibroblasts.[1][2][3][4] Specifically, the study reported a significant increase in the expression of:

-

Hyaluronan Synthase 2 (HAS2): The enzyme responsible for hyaluronic acid production.

-

Collagen Type I: The primary structural protein in the skin.

-

Elastin: The protein that provides elasticity to the skin.

While these findings underscore the involvement of silanols in dermal structure and regeneration, they do not provide evidence of a direct lipolytic effect.

The Lipolytic Pathway: A General Overview

Lipolysis is the metabolic process of breaking down stored triglycerides in adipocytes into free fatty acids and glycerol, which are then released into the bloodstream to be used for energy. This process is tightly regulated by a complex signaling cascade.

Hormonal Regulation and Second Messenger Signaling

The most well-understood pathway for inducing lipolysis is through the activation of β-adrenergic receptors by catecholamines (e.g., adrenaline and noradrenaline). This initiates a signaling cascade that is fundamental to the mobilization of stored fat.

Caption: General signaling pathway of hormone-stimulated lipolysis in adipocytes.

Key Enzymes in Triglyceride Hydrolysis

The breakdown of triglycerides is a stepwise process catalyzed by several key lipases:

-

Adipose Triglyceride Lipase (ATGL): Initiates lipolysis by hydrolyzing triglycerides to diacylglycerols.

-

Hormone-Sensitive Lipase (HSL): Primarily hydrolyzes diacylglycerols to monoacylglycerols. Its activity is significantly increased by PKA-mediated phosphorylation.

-

Monoglyceride Lipase (MGL): Completes the process by hydrolyzing monoacylglycerols to free fatty acids and glycerol.

Experimental Protocols for Assessing Lipolysis

To date, no published studies have applied the following standard lipolysis assays to silanols. These protocols are provided as a template for future research in this area.

In Vitro Lipolysis Assay Using 3T3-L1 Adipocytes

The 3T3-L1 cell line is a widely used model for studying adipocyte biology.

Caption: A typical experimental workflow for an in vitro lipolysis assay.

Table 1: Example of a Data Summary Table for a Hypothetical Silanol Lipolysis Study

| Silanol Concentration | Glycerol Release (nmol/mg protein) | Free Fatty Acid Release (µmol/mg protein) |

| Control (0 µM) | 10.2 ± 1.5 | 25.5 ± 3.8 |

| 10 µM | Data Not Available | Data Not Available |

| 50 µM | Data Not Available | Data Not Available |

| 100 µM | Data Not Available | Data Not Available |

| Positive Control (Isoproterenol) | 55.8 ± 4.2 | 139.5 ± 10.5 |

Note: The data in this table is illustrative and does not represent actual experimental results for silanols, as such data is not currently available in published literature.

Discussion and Future Directions

The core requirements for a technical guide on the lipolytic effects of silanols—quantitative data and detailed experimental protocols from primary research—cannot be met at this time due to a significant lack of available scientific literature. While silanols have established roles in the synthesis of dermal and connective tissue components, their direct influence on adipocyte metabolism remains uninvestigated.

Future research should be directed towards:

-

In Vitro Studies: Conducting rigorous in vitro experiments using differentiated adipocyte cell lines (e.g., 3T3-L1) or primary human adipocytes to assess the direct effect of various silanol compounds on glycerol and free fatty acid release.

-

Mechanism of Action: Investigating the potential interaction of silanols with key components of the lipolytic signaling pathway, such as adenylyl cyclase, phosphodiesterases, PKA, HSL, and perilipin.

-

In Vivo Studies: If in vitro effects are observed, subsequent animal studies would be warranted to evaluate the systemic effects of silanol administration on adipose tissue mass, lipid profiles, and energy expenditure.

Conclusion

There is currently no primary scientific evidence to support the claim that silanols have a direct lipolytic effect. The existing research on these compounds is focused on their benefits for the structural integrity of the skin and connective tissues. The established signaling pathways and experimental protocols for studying lipolysis provide a clear roadmap for future investigations into this matter. Until such research is conducted and published, any claims regarding the fat-reducing properties of silanols should be viewed with caution by the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. In vitro study of RRS® Silisorg CE Class III medical device composed of silanol: effect on human skin fibroblasts and its clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro study of RRS® Silisorg CE Class III medical device composed of silanol: effect on human skin fibroblasts and its clinical use - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Acefylline in the Lipolytic Activity of Xantalgosil C: A Technical Review

Executive Summary: Xantalgosil C, the trade name for Acefylline Methylsilanol Mannuronate, is a cosmetic ingredient specifically engineered for lipolytic applications, such as the reduction of cellulite and body contouring.[1][2][3] Its activity is primarily driven by its acefylline component, a xanthine derivative that promotes the breakdown of triglycerides in adipocytes.[2][4] This technical guide elucidates the multifaceted mechanism of action of acefylline, detailing its dual function as a phosphodiesterase inhibitor and an adenosine receptor antagonist.[1][2][5] Both actions synergistically elevate intracellular cyclic AMP (cAMP) levels, a critical second messenger in the lipolytic cascade.[2][6] Furthermore, the organic silicon core of this compound is reported to enhance this activity, potentially by stimulating cAMP synthesis.[2][6] This document provides a comprehensive overview of the signaling pathways, supporting quantitative data from in vitro and clinical studies, and detailed experimental protocols for researchers and drug development professionals.

Introduction to this compound

Composition and Structure

This compound is a complex silanol, an organosilicon compound.[2][3] Its chemical name is Acefylline Methylsilanol Mannuronate.[6][7] It is synthesized through the condensation of three key moieties:

-

Acefylline: The primary active component, a xanthine derivative responsible for the lipolytic effect.[1][2]

-

Methylsilanol: An organic silicon derivative that forms the structural core and is believed to contribute actively to the lipolytic process and offer skin restructuring benefits.[2]

-

Mannuronate: A derivative of alginic acid, which is extracted from brown algae, serving as a carrier.[2][6]

Therapeutic Application in Cosmetics

This compound is utilized in cosmetic and dermatological formulations for its slimming and anti-cellulite properties.[2][7] Its targeted action is lipolysis—the catabolism of stored triglycerides within adipocytes (fat cells).[2][6] This activity leads to benefits such as body and face firming, contouring, and reduction of localized fat deposits, including puffy eyes.[7][8]

The Acefylline Component: A Xanthine Derivative

Chemical Identity

Acefylline, also known as 7-theophyllineacetic acid, is a derivative of theophylline, placing it in the methylxanthine class of compounds alongside caffeine and theobromine.[1][4][5] As a synthetic compound, it is designed to leverage the known biochemical activities of xanthines for targeted therapeutic effects.[2][9]

Pharmacological Classification

Acefylline's mechanism of action is rooted in two primary pharmacological activities:

-

Phosphodiesterase (PDE) Inhibition: Like other xanthines, it non-selectively inhibits PDE enzymes.[2][5][10]

-

Adenosine Receptor Antagonism: It acts as an antagonist at adenosine receptors, blocking the action of endogenous adenosine.[1][5][11][12]

Mechanism of Action: Elucidation of Lipolytic Activity

The primary function of acefylline within this compound is to stimulate the breakdown of triglycerides stored in adipocytes. This is achieved by modulating the cyclic AMP (cAMP) signaling pathway through a dual-pronged approach.

The Central Role of Cyclic AMP (cAMP)

Lipolysis in adipocytes is predominantly regulated by the intracellular concentration of the second messenger cAMP.[13] An increase in cAMP levels activates Protein Kinase A (PKA).[13][14] PKA then phosphorylates and activates Hormone-Sensitive Lipase (HSL), the rate-limiting enzyme that hydrolyzes triglycerides and diacylglycerols.[13][14][15] This enzymatic action releases free fatty acids (FFAs) and glycerol from the fat cell.[16]

Dual-Pronged Action of Acefylline on the cAMP Pathway

-

Inhibition of Phosphodiesterase (PDE): PDEs are enzymes that degrade cAMP into its inactive form, 5'-AMP, thus terminating the signaling cascade.[13] Acefylline inhibits these enzymes.[2][10] This inhibition prevents the breakdown of cAMP, leading to its accumulation within the adipocyte and sustained activation of PKA and HSL.[2][6]

-

Antagonism of Adenosine Receptors: Adipocytes express A1 adenosine receptors, which are coupled to inhibitory G-proteins (Gi). When activated by adenosine, these receptors inhibit the enzyme adenylate cyclase, thereby reducing the rate of cAMP synthesis from ATP.[10][17] Acefylline acts as an antagonist at these receptors, blocking adenosine's inhibitory effect.[1][5] This "release of the brake" on adenylate cyclase ensures continued cAMP production, complementing the effects of PDE inhibition.

Synergistic Role of the Organic Silicon Core

The lipolytic activity of this compound is directly linked to its silicon content.[2][6] It is hypothesized that the organic silicon moiety may directly stimulate the adenylate cyclase membrane system, leading to an increased rate of cAMP synthesis.[2] This proposed action would work in concert with acefylline's dual mechanisms to create a more potent lipolytic effect than acefylline alone.

Secondary Mechanism: Inhibition of Lipoprotein Lipase (LPL)

In addition to promoting fat breakdown, acefylline has been shown to inhibit lipoprotein lipase (LPL) in a dose-dependent manner.[2] LPL is an enzyme located on the surface of capillaries that hydrolyzes triglycerides from circulating lipoproteins, facilitating the uptake of fatty acids into adipocytes for storage. By inhibiting LPL, acefylline may also help to reduce the accumulation of new fat in the cells.

Caption: Signaling pathway of acefylline-induced lipolysis in an adipocyte.

Experimental Evidence and Quantitative Data

The efficacy of acefylline within this compound is supported by both in vitro biochemical assays and clinical studies.

In Vitro Efficacy Studies

In vitro tests on adipose tissue demonstrate the potent lipolytic activity of this compound. The primary endpoints measured are the release of glycerol (a direct product of triglyceride hydrolysis) and the intracellular concentration of cAMP.

Table 1: Comparative Lipolytic Activity of this compound (In Vitro) This table summarizes the findings that the lipolytic activity of this compound, measured by glycerol production, was superior to that of theophylline alone and another silanol compound, ALGISIUM C®.[2][6]

| Compound Tested | Relative Lipolytic Activity (Glycerol Release) |

| Theophylline | Baseline |

| ALGISIUM C® | > Theophylline |

| This compound® | > ALGISIUM C® & Theophylline |

Table 2: Inhibition of Lipoprotein Lipase (LPL) by Acefylline (In Vitro) This table represents the dose-dependent inhibitory effect of acefylline on LPL activity, as described in product datasheets.[2]

| Acefylline Concentration | LPL Activity Level |

| Low | High |

| Medium | Moderate |

| High | Low |

Clinical Efficacy Studies

A clinical study was conducted to evaluate the slimming activity of a formulation containing this compound.

Table 3: Clinical Study Results on Cellulite Reduction (30 Days) This table summarizes the mean circumference reduction observed in 25 volunteers after twice-daily application of a this compound formulation for 30 days.[6]

| Measurement Area | Mean Circumference Loss (cm) |

| Waist | Up to -3 cm |

| Hips | Up to -6 cm |

| Thighs | Data reported graphically |

| Knees | Data reported graphically |

Key Experimental Protocols

The following sections outline the methodologies for the key experiments cited, providing a framework for replication and further investigation.

Protocol: In Vitro Adipocyte Lipolysis Assay

Objective: To quantify the lipolytic activity of test compounds by measuring glycerol release and intracellular cAMP levels in cultured adipocytes.

Methodology:

-

Cell Culture: Culture and differentiate pre-adipocytes (e.g., 3T3-L1 cell line or primary human adipocytes) into mature, lipid-laden adipocytes.

-

Treatment: Wash mature adipocytes and incubate them in a serum-free medium. Add test compounds (e.g., this compound, theophylline, vehicle control) at desired concentrations.

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.

-

Sample Collection:

-

Supernatant: Collect the incubation medium (supernatant) to measure extracellular glycerol.

-

Cell Lysate: Wash the cells and lyse them using an appropriate buffer to release intracellular contents for cAMP measurement.

-

-

Biochemical Analysis:

-

Glycerol Assay: Quantify the glycerol concentration in the supernatant using a commercial colorimetric or fluorometric glycerol assay kit.

-

cAMP Assay: Measure the intracellular cAMP concentration from the cell lysate using a competitive enzyme immunoassay (EIA) or similar sensitive detection method.

-

-

Data Analysis: Normalize glycerol release and cAMP levels to total cell protein content. Compare the results from treated groups to the vehicle control to determine the relative lipolytic activity.

Caption: Experimental workflow for the in vitro adipocyte lipolysis assay.

Protocol: Clinical Evaluation of Anti-Cellulite Efficacy

Objective: To assess the in vivo efficacy of a topical formulation containing this compound on the reduction of cellulite and localized fat deposits.

Methodology:

-

Subject Recruitment: Recruit a cohort of volunteers (e.g., n=25) with visible signs of cellulite on the thighs, hips, and/or abdomen.[6] Define clear inclusion and exclusion criteria.

-

Baseline Measurement: At the start of the study (Day 0), perform baseline measurements for all subjects. This includes standardized digital photography and circumferential measurements of the target areas (waist, hips, thighs, knees).

-

Product Application: Provide subjects with the test formulation and a placebo or vehicle control for a randomized, controlled study design if applicable. Instruct subjects to apply the product twice daily (morning and evening) to the designated areas for a specified duration (e.g., 30 days).[6]

-

Follow-up Assessments: Conduct follow-up measurements at predefined intervals (e.g., Day 15, Day 30). Repeat the same standardized photography and circumferential measurements taken at baseline.

-

Data Analysis: Calculate the change in circumference from baseline for each subject at each time point. Perform statistical analysis (e.g., t-test or ANOVA) to determine if the observed changes are statistically significant compared to baseline and/or the placebo group.

-

Subjective Evaluation: Incorporate subject self-assessment questionnaires to gather qualitative data on perceived improvements in skin texture, firmness, and overall appearance.

Conclusion

The acefylline component is the cornerstone of this compound's lipolytic activity. Through a sophisticated, dual-pronged mechanism involving both the inhibition of phosphodiesterase and the antagonism of inhibitory adenosine receptors, acefylline effectively elevates intracellular cAMP levels in adipocytes. This sustained cAMP signal drives the activation of Hormone-Sensitive Lipase, leading to the breakdown of stored triglycerides. This primary action is further enhanced by the synergistic contribution of the organic silicon core and potentially supplemented by the inhibition of lipoprotein lipase. The collective evidence from biochemical and clinical studies confirms that the acefylline-driven activity makes this compound a potent and effective ingredient for cosmetic formulations aimed at body contouring and cellulite reduction.

References

- 1. Acefylline - Wikipedia [en.wikipedia.org]

- 2. biosiltech.com [biosiltech.com]

- 3. This compound® (ACEFYLLINE METHYLSILANOL MANNURONATE) from EXSYMOL at Nordmann - nordmann.global [nordmann.global]

- 4. cdn.mdedge.com [cdn.mdedge.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scribd.com [scribd.com]

- 7. This compound - this compound - Biosil Technologies - Synthetic [knowde.com]

- 8. biosiltech.com [biosiltech.com]

- 9. Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Acebrophylline vs Sustained Release Theophylline in Patients of COPD- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Category:Adenosine receptor antagonists - Wikipedia [en.wikipedia.org]

- 12. biocat.com [biocat.com]

- 13. Signalling mechanisms regulating lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adenosine receptor antagonism accounts for the seizure-prolonging effects of aminophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Alginic Acid in the Multifaceted Efficacy of Xantalgosil C

An In-depth Technical Guide for Researchers and Drug Development Professionals

Xantalgosil C, known by its INCI name Acefylline Methylsilanol Mannuronate, is a sophisticated cosmetic ingredient engineered for a range of topical applications, most notably for slimming, firming, and moisturizing treatments. This technical guide delves into the integral contribution of one of its core components, alginic acid (in the form of mannuronate), to the overall performance of the this compound complex. Through a detailed examination of its mechanism of action, supported by experimental data and protocols, this document elucidates how the synergy between a silanol, a xanthine derivative, and a marine-derived polysaccharide yields a potent multi-functional active.

Composition and Synergy of this compound

This compound is a complex molecule resulting from the condensation of three key moieties:

-

Monomethylsilanetriol (Organic Silicon): The foundational silanol core provides skin restructuring and firming benefits by stimulating the synthesis of extracellular matrix components.

-

Acefylline: A derivative of theophylline, this xanthine is known for its ability to inhibit phosphodiesterase, leading to an increase in cyclic AMP (cAMP) levels and subsequent stimulation of lipolysis.

-

Alginic Acid (as Mannuronate): A natural polysaccharide extracted from brown algae (Laminaria digitata), it is primarily composed of mannuronic acid.[1][2] Within the this compound complex, the mannuronate component is not merely a passive carrier but an active contributor to the ingredient's efficacy.

The synergy between these components is crucial. The organic silicon core enhances the bioavailability and activity of the acefylline and mannuronate it is stabilized with. In turn, the mannuronate moiety contributes significantly to the moisturizing, soothing, and firming properties of the final compound.

Alginic Acid's Contribution to Skin Firmness and Elasticity

The mannuronate portion of this compound plays a direct role in enhancing the biomechanical properties of the skin. An in vitro study on a cosmetic ingredient containing methylsilanol mannuronate demonstrated a significant impact on the gene expression of key extracellular matrix components in human skin fibroblasts.

Table 1: In Vitro Efficacy of Methylsilanol Mannuronate on Extracellular Matrix Gene Expression

| Gene | Treatment Concentration | Time Point | Fold Increase in Gene Expression (vs. Control) |

| Hyaluronan Synthase 2 (HAS2) | 1 mg/mL | 24 hours | 25 |

| Collagen Type I | 1 mg/mL | 48 hours | 4.7 |

| Elastin | 1 mg/mL | 48 hours | 2.5 |

Data sourced from an in vitro study on RRS® Silisorg, a product containing methylsilanol mannuronate.[3][4][5]

These results indicate that the methylsilanol mannuronate complex, and by extension the mannuronate component within this compound, actively stimulates fibroblasts to produce more hyaluronic acid, collagen, and elastin. This leads to a denser, more structured dermis, resulting in improved skin firmness and elasticity. The alginic acid derivative not only provides a moisturizing matrix but also signals a regenerative response in the skin.

Role in Skin Moisturization and Barrier Function

Alginic acid and its derivatives are well-established as effective moisturizing agents in cosmetic formulations.[6] They are known for their ability to form a protective, non-occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain hydration. The extract from Laminaria digitata, the source of the alginic acid in this compound, is rich in vitamins, minerals, and antioxidants that deeply nourish and hydrate the skin.[7][8][9][10][11]

The contribution of the alginic acid moiety to this compound's moisturizing properties can be attributed to:

-

Humectant Properties: The polysaccharide structure of alginic acid allows it to bind and hold water molecules, providing hydration to the stratum corneum.

-

Film-Forming Effect: Upon application, it creates a soft, flexible film that reinforces the skin's natural barrier, preventing moisture evaporation.

-

Soothing and Anti-inflammatory Action: Extracts from Laminaria digitata are known to have soothing properties that help to reduce redness and irritation, contributing to overall skin health.[7][10]

Supporting the Lipolytic Activity of Acefylline

While the primary driver of lipolysis in this compound is the acefylline component, the alginic acid moiety provides a conducive environment for this action. The moisturizing and skin-conditioning properties of alginic acid ensure optimal skin health, which can support the metabolic processes in the underlying adipose tissue.

The lipolytic action of acefylline is initiated by its inhibition of the phosphodiesterase (PDE) enzyme. This leads to an accumulation of cyclic AMP (cAMP) within the adipocytes, which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the enzyme responsible for the breakdown of triglycerides into free fatty acids and glycerol.

Below is a diagram illustrating the signaling pathway of acefylline-induced lipolysis, a key function of this compound.

Experimental Protocols

To substantiate the claims associated with this compound, a series of standardized in vitro and in vivo tests are employed. The following are detailed methodologies for key experiments.

In Vitro Lipolysis Assay (Glycerol Release)

This assay quantifies the lipolytic activity of this compound by measuring the amount of glycerol released from cultured adipocytes.

-

Cell Culture: Differentiate pre-adipocytes (e.g., 3T3-L1 cell line) into mature adipocytes.

-

Treatment: Incubate the mature adipocytes with various concentrations of this compound, a positive control (e.g., isoproterenol), and a negative control (vehicle) for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Glycerol Quantification: Use a commercial glycerol assay kit to measure the concentration of glycerol in the supernatant. The assay is typically colorimetric, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 540 nm).[12][13][14][15]

-

Data Analysis: Calculate the amount of glycerol released per well and normalize it to the protein content of the cells in each well. Express the results as a percentage of the positive control.

The workflow for this experimental protocol is visualized below.

In Vivo Skin Hydration Measurement (Corneometry)

This non-invasive instrumental method measures the hydration level of the stratum corneum.

-

Subjects: Recruit a panel of volunteers with dry to normal skin.

-

Acclimatization: Have subjects acclimatize to a room with controlled temperature and humidity for at least 20 minutes before measurements.

-

Baseline Measurement: Take baseline skin hydration readings on designated areas of the forearm using a Corneometer® CM 825.[16][17][18][19][20]

-

Product Application: Apply a standardized amount of a formulation containing this compound to the test area and a placebo to a control area.

-

Post-application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

-

Data Analysis: Calculate the mean Corneometer units for each time point and compare the values of the treated area to the baseline and the placebo-treated area. Express the results as a percentage increase in skin hydration.

In Vivo Skin Firmness and Elasticity Measurement (Cutometry)

This method assesses the viscoelastic properties of the skin.

-

Subjects and Acclimatization: Similar to the corneometry protocol.

-

Baseline Measurement: Use a Cutometer® to take baseline readings of skin elasticity on designated test areas. The instrument applies negative pressure to the skin and measures its ability to be deformed and to return to its original state. Key parameters include R2 (gross elasticity), R5 (net elasticity), and R7 (biological elasticity).[21][22][23][24][25]

-

Product Application: Apply a formulation containing this compound to the test area and a placebo to a control area over a specified period (e.g., 28 days).

-

Post-treatment Measurements: Repeat the Cutometer measurements at the end of the treatment period.

-

Data Analysis: Compare the post-treatment values to the baseline and placebo values. An increase in the R parameters indicates an improvement in skin elasticity and firmness.

Conclusion

The alginic acid component of this compound, in the form of mannuronate, is far more than a simple stabilizer or vehicle. Its contribution is multifaceted and integral to the ingredient's overall efficacy. By actively stimulating the synthesis of crucial dermal proteins, it provides tangible firming and anti-aging benefits. Its inherent moisturizing and film-forming properties ensure optimal skin hydration and barrier function. While the lipolytic action is primarily driven by acefylline, the skin-conditioning effects of the alginic acid moiety create a favorable environment for this process. Therefore, the strategic inclusion of alginic acid in the this compound complex is a prime example of intelligent ingredient design, where each component works in synergy to deliver superior and comprehensive skincare benefits. This makes this compound a highly effective active for formulations targeting body contouring, skin firming, and deep hydration.

References

- 1. mountaincoastdistributors.com [mountaincoastdistributors.com]

- 2. lesielle.com [lesielle.com]

- 3. In vitro study of RRS® Silisorg CE Class III medical device composed of silanol: effect on human skin fibroblasts and its clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. myrevea.com [myrevea.com]

- 7. specialchem.com [specialchem.com]

- 8. graceandstella.com [graceandstella.com]

- 9. lesielle.com [lesielle.com]

- 10. sincereskincare.com [sincereskincare.com]

- 11. natureinbottle.com [natureinbottle.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. zen-bio.com [zen-bio.com]

- 15. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 19. scielo.br [scielo.br]

- 20. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]

- 21. 2.7. Measurement of Skin Elasticity [bio-protocol.org]

- 22. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 24. delaviesciences.com [delaviesciences.com]

- 25. mdpi.com [mdpi.com]

Xantalgosil C: A Technical Examination of its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xantalgosil C, chemically known as Acefylline Methylsilanol Mannuronate, is a compound primarily utilized in the cosmetics industry for its lipolytic and skin-firming properties in anti-cellulite and slimming formulations. While its mechanism of action in fat reduction is well-documented, its anti-inflammatory characteristics are less detailed in publicly available literature. This technical guide synthesizes the existing information to provide an in-depth understanding of the potential anti-inflammatory properties of this compound, drawing upon data from its constituent components to elucidate its likely mechanisms of action.

This compound is a silanol, which is a derivative of organic silicon. It is obtained through the condensation of a silicon derivative on acefylline and alginic acid.[1] The acefylline and silicon derivative are synthetic, while alginic acid is extracted from brown algae.[1]

Core Anti-Inflammatory Mechanisms

Modulation of Intracellular Signaling by Acefylline

Acefylline, a xanthine derivative, is known to influence cellular signaling pathways that are also implicated in the inflammatory response.

-

Phosphodiesterase (PDE) Inhibition : A primary mechanism of acefylline is the inhibition of phosphodiesterase enzymes.[2] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are known to have anti-inflammatory effects, including the suppression of inflammatory cell activation and the production of pro-inflammatory cytokines.

-

Adenosine Receptor Antagonism : Acefylline also acts as an antagonist at adenosine receptors.[3] Adenosine can have both pro- and anti-inflammatory effects depending on the receptor subtype and cellular context. By blocking certain adenosine receptors, acefylline may modulate inflammatory responses.

-

NF-κB Pathway Inhibition : Some research on theophylline, a closely related xanthine, suggests an ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[2] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. It is plausible that acefylline shares this inhibitory effect on the NF-κB pathway.[4]

Anti-Inflammatory and Soothing Effects of Organic Silicon (Silanol)

Organic silicon, in the form of silanols, is a key component of this compound and is reported to contribute to its skin-soothing and anti-inflammatory properties.

-

Cytokine and Mediator Suppression : Studies on silicon compounds, such as sodium metasilicate, have shown an ability to suppress the production of inflammatory cytokines and mediators. In-vitro studies on murine macrophages demonstrated that silicon could decrease the LPS-induced production of Interleukin-6 (IL-6) and the mRNA expression of Tumor Necrosis Factor-alpha (TNF-α), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[5]

-

Skin Regeneration and Soothing : Silanols are known to support collagen synthesis and improve skin structure, which can aid in the regeneration of inflamed tissue.[6] Their ability to soothe the skin and reduce redness is a recognized benefit.[6]

Immunomodulatory Properties of Alginic Acid (Mannuronate)

Alginic acid, the source of the mannuronate in this compound, is a polysaccharide from brown algae with demonstrated anti-inflammatory and antioxidant capabilities.

-

Inhibition of Inflammatory Enzymes : In animal models of arthritis, alginic acid has been shown to reduce paw edema and decrease the activity of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]

-

Suppression of Pro-Inflammatory Cytokines : Alginic acid has been found to inhibit the production of the pro-inflammatory cytokines IL-1β and TNF-α.[4]

-

NF-κB Pathway Inhibition : The mechanism for alginic acid's anti-inflammatory effects has been linked to the suppression of NF-κB activation.[4] By inhibiting this pathway, alginic acid can downregulate the expression of a wide array of inflammatory genes.

Putative Anti-Inflammatory Signaling Pathway of this compound

Based on the properties of its components, a hypothetical signaling pathway for the anti-inflammatory action of this compound can be proposed. The acefylline component may inhibit PDE, leading to increased cAMP, which can downregulate inflammatory responses. Both acefylline and the alginic acid-derived mannuronate likely inhibit the NF-κB pathway, a central hub for inflammatory gene expression. The silanol component may further contribute by reducing the expression of key inflammatory mediators.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the anti-inflammatory properties of this compound are not available in the public domain. However, based on the known activities of its components, the following standard assays would be appropriate for its evaluation.

In-Vitro Assays

-

Cell Viability Assay (e.g., MTT or LDH assay)

-

Objective : To determine the non-cytotoxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, HaCaT keratinocytes).

-

Methodology : Cells are cultured in 96-well plates and treated with a range of concentrations of this compound for 24-48 hours. Cell viability is then assessed using a colorimetric assay like MTT or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

Objective : To measure the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages.

-

Methodology : RAW 264.7 macrophages are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite (a stable product of NO) in the culture supernatant is then quantified using the Griess reagent.

-

-

Cytokine Quantification (ELISA)

-

Objective : To quantify the effect of this compound on the production of pro-inflammatory cytokines.

-

Methodology : Cells (e.g., macrophages or keratinocytes) are pre-treated with this compound and then stimulated with an inflammatory agent (e.g., LPS or TNF-α). The levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Gene Expression Analysis (RT-qPCR)

-

Objective : To determine the effect of this compound on the expression of genes encoding inflammatory mediators.

-

Methodology : Cells are treated as in the cytokine assay. Total RNA is extracted, reverse transcribed to cDNA, and the expression levels of target genes (e.g., TNF, IL6, NOS2, PTGS2 for COX-2) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

-

NF-κB Activity Assay (Reporter Assay or Western Blot)

-

Objective : To assess the effect of this compound on the activation of the NF-κB pathway.

-

Methodology :

-

Reporter Assay : Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Following treatment with this compound and an inflammatory stimulus, reporter gene activity is measured.

-

Western Blot : The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65) are assessed by Western blotting of cytoplasmic and nuclear extracts.

-

-

In-Vivo Models

-

Carrageenan-Induced Paw Edema

-

Objective : To evaluate the acute anti-inflammatory activity of topically or systemically administered this compound.

-

Methodology : A solution of carrageenan is injected into the sub-plantar tissue of the hind paw of rodents to induce localized inflammation and edema. This compound is administered (e.g., topically to the paw or systemically) prior to the carrageenan injection. Paw volume is measured at various time points using a plethysmometer to determine the percentage inhibition of edema.

-

-

Croton Oil-Induced Ear Edema

-

Objective : To assess the anti-inflammatory effect of topically applied this compound.

-

Methodology : A solution of croton oil is applied to the inner surface of a mouse's ear to induce inflammation. This compound is applied topically to the ear before or after the croton oil application. The change in ear thickness or weight is measured to quantify the anti-inflammatory effect.

-

Quantitative Data Summary

As specific quantitative data for the anti-inflammatory effects of this compound is not publicly available, the following tables summarize the reported effects of its key components.

Table 1: In-Vitro Anti-Inflammatory Effects of this compound Components

| Component | Assay | Cell Line | Effect | Reference |

| Alginic Acid | Cytokine Production (ELISA) | HMC-1 (Mast Cells) | Inhibition of IL-1β and TNF-α | [4] |

| Alginic Acid | NF-κB Activation | HMC-1 (Mast Cells) | Decreased nuclear NF-κB/RelA | [4] |

| Silicon (as Sodium Metasilicate) | Cytokine Production (ELISA) | RAW 264.7 Macrophages | Decreased IL-6 production | [5] |

| Silicon (as Sodium Metasilicate) | Gene Expression (mRNA) | RAW 264.7 Macrophages | Decreased TNF-α, iNOS, and COX-2 expression | [5] |

| Acefylline Hybrids | Cytokine Production (ELISA) | RAW 264.7 Macrophages | Reduced TNF-α, IL-1β, and IL-6 levels |

Table 2: In-Vivo Anti-Inflammatory Effects of this compound Components

| Component | Model | Species | Effect | Reference |

| Alginic Acid | Carrageenan-Induced Paw Edema | Rat | Reduced paw edema volume | [7] |

| Alginic Acid | Adjuvant-Induced Arthritis | Rat | Reduced activities of COX, LOX, and MPO | [7] |

Experimental Workflow Diagram

Caption: General workflow for evaluating anti-inflammatory properties.

Conclusion

While this compound is primarily marketed for its lipolytic effects, a comprehensive analysis of its constituent parts—acefylline, organic silicon, and mannuronate—strongly suggests that it possesses anti-inflammatory properties. The likely mechanisms involve the inhibition of the NF-κB signaling pathway, suppression of pro-inflammatory cytokine and mediator production, and modulation of intracellular cAMP levels. Although direct, quantitative studies on this compound are lacking in public scientific literature, the established anti-inflammatory profiles of its components provide a solid foundation for its purported benefits. Further targeted research is necessary to fully elucidate and quantify the specific anti-inflammatory efficacy and mechanisms of the complete this compound molecule.

References

- 1. scribd.com [scribd.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. ulprospector.com [ulprospector.com]

- 4. US20220168198A1 - An antimicrobial mixture - Google Patents [patents.google.com]

- 5. This compound [hoachatnamha.com]

- 6. WO2020144185A1 - Nail compositions having antifungal properties - Google Patents [patents.google.com]

- 7. WO2018071640A1 - Compounds useful for the treatment and/or care of the skin, hair, nails and/or mucous membranes - Google Patents [patents.google.com]

Methodological & Application

Application Note: Protocol for Measuring cAMP Levels in Response to Xantalgosil C

For Researchers, Scientists, and Drug Development Professionals

Introduction